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Compound of Interest

Compound Name: (-)-Dihydrocarvyl acetate

Cat. No.: B11755846

Spectroscopic Profiling of (-)-Dihydrocarvyl
Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (-)-
dihydrocarvyl acetate, a monoterpenoid ester. The document details the expected data from
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,
offering a comprehensive spectroscopic fingerprint of the molecule. Detailed experimental
protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of (-)-dihydrocarvyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure of (-)-
dihydrocarvyl acetate and typical chemical shift ranges for its constituent functional groups.
Experimental values may vary slightly based on solvent and instrument conditions.

Table 1: Predicted *H NMR Data for (-)-Dihydrocarvyl Acetate (CDCIs)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~4.75 S 1H =CHz2 (vinylic)
~4.72 S 1H =CHz2 (vinylic)
~4.65 m 1H H-C-O (methine)
0O-C(=0)-CHs (acetate
~2.05 s 3H
methyl)
C(=CHz2)-CHs (vinylic
~1.75 s 3H ( y-CHa (viny
methyl)
Cyclohexyl rin
~1.0-2.2 m 8H Y yirng
protons
CH-CHs (cyclohexyl
~0.95 d 3H (cy Y

methyl)

Table 2: Predicted *3C NMR Data for (-)-Dihydrocarvyl Acetate (CDCIs)
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Chemical Shift (6, ppm) Carbon Type Assighment

~170.5 Quaternary C=0 (ester carbonyl)

~148.0 Quaternary C=CHe: (vinylic)

~109.5 Secondary C=CH2z (vinylic)

~75.0 Tertiary C-O (methine)

~45.0 Tertiary Cyclohexyl methine

~40.5 Tertiary Cyclohexyl methine

~34.0 Secondary Cyclohexyl methylene

~30.5 Secondary Cyclohexyl methylene

~27.5 Secondary Cyclohexyl methylene

~21.0 Primary O-C(=0)-CHs (acetate methyl)
~20.5 Primary C(=CHz)-CHs (vinylic methyl)
~19.5 Primary CH-CHs (cyclohexyl methyl)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (-)-Dihydrocarvyl Acetate

Wavenumber . . . .
Intensity Vibration Type Functional Group

(cm™)

~3075 Medium =C-H Stretch Alkene

2960-2850 Strong C-H Stretch Alkane

~1735 Strong C=0 Stretch Ester

~1645 Medium C=C Stretch Alkene

~1240 Strong C-O Stretch Ester

=C-H Bend (out-of-
~890 Strong Alkene

plane)
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Ma

ss Spectrometry (MS)

The mass spectrum of (-)-dihydrocarvyl acetate is characterized by its molecular ion peak

and several key fragment ions.

Table 4: Key Mass Spectrometry Data (Electron lonization) for (-)-Dihydrocarvyl Acetate

miz Relative Intensity (%) Proposed Fragment

196 Low [M]* (Molecular lon)

136 High [M - CH3sCOOH]*

121 High [M - CHsCOOH - CHs]*

107 High [CsH11]*

93 High [C7Hs]*

43 Very High (Base Peak) [CHsCO]*
Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of (-)-

dihydrocarvyl acetate.

NMR Spectroscopy Protocol

e Sample Preparation:

Accurately weigh approximately 10-20 mg of (-)-dihydrocarvyl acetate for *H NMR (or
50-100 mg for 133C NMR) into a clean, dry vial.[1][2][3]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.[1][4]

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5
mm NMR tube to remove any particulate matter.[3]
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o

The final solution height in the tube should be approximately 4-5 cm.[1]

e Instrument Setup and Data Acquisition:

o

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Lock the spectrometer onto the deuterium signal of the CDCIs solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

Tune and match the probe for the desired nucleus (*H or 13C).

For *H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans
are sufficient.

For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater
number of scans (e.g., 128 or more) will be required due to the lower natural abundance of
13C.

Set the spectral width to encompass all expected proton or carbon signals.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons
for each signal.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in
the H spectrum to deduce proton connectivity.

IR Spectroscopy Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft
tissue dampened with isopropanol or ethanol, followed by a dry tissue.

o Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Place a single drop of neat (-)-dihydrocarvyl acetate directly onto the center of the ATR
crystal, ensuring it completely covers the crystal surface.

e Instrument Setup and Data Acquisition:
o Lower the ATR press arm to ensure firm contact between the sample and the crystal.

o Acquire the IR spectrum. Typically, a resolution of 4 cm~1 is sufficient, with 16-32 scans
co-added to improve the signal-to-noise ratio.

o The typical scanning range is from 4000 cm~* to 400 cm~1.[5]
» Data Processing:

o The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber
(cm™1).

o Label the significant peaks corresponding to the key functional groups in the molecule.

Mass Spectrometry Protocol (GC-MS with Electron
lonization)

e Sample Preparation:

o Prepare a dilute solution of (-)-dihydrocarvyl acetate (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

¢ Instrument Setup and Data Acquisition:
o Gas Chromatograph (GC):

» Inject a small volume (e.g., 1 pL) of the prepared solution into the GC injection port.
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» Use a suitable capillary column (e.g., DB-5ms) to separate the components of the
sample.

= Employ a temperature program to ensure good separation and peak shape. A typical
program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

o Mass Spectrometer (MS):

= The eluent from the GC column is directed into the ion source of the mass
spectrometer.

» Utilize Electron lonization (EI) at a standard energy of 70 eV to fragment the molecules.

(61718l

» The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically
from 40 to 400 amu.[9]

» Data Processing:

o The total ion chromatogram (TIC) will show the retention time of (-)-dihydrocarvyl
acetate.

o A mass spectrum is generated for the corresponding peak in the TIC.
o The spectrum is plotted as relative intensity versus m/z.

o Identify the molecular ion peak ([M]*) and the base peak (the most intense peak, assigned
a relative intensity of 100%).

o Analyze the fragmentation pattern to confirm the structure by identifying characteristic
neutral losses and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process.
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Caption: Workflow for the spectroscopic characterization of (-)-dihydrocarvyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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